molecular formula C96H140N20O25S B10787711 Endothelin receptor antagonist

Endothelin receptor antagonist

Cat. No.: B10787711
M. Wt: 2006.3 g/mol
InChI Key: AYJUXFCWNAVJLN-FHOIYVHLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Endothelin receptor antagonists (ERAs) are a class of investigational compounds that selectively block endothelin receptors, primarily ETA and ETB, which are G-protein coupled receptors. These receptors are activated by endothelin-1 (ET-1), a potent vasoconstrictive peptide that plays a key role in vascular tone, cell proliferation, and fibrosis . By inhibiting the binding of ET-1, these antagonists induce vasodilation and counteract the pathophysiological effects of the endothelin system, making them invaluable tools for studying cardiovascular and renal diseases . Initially developed for and approved in the treatment of pulmonary arterial hypertension (PAH), research with ERAs like bosentan, ambrisentan, and macitentan has provided critical insights into pulmonary vascular mechanisms . The research applications for ERAs have significantly expanded into nephrology. Studies highlight their renoprotective potential in chronic kidney disease (CKD), diabetic nephropathy, and proteinuric glomerular diseases such as IgA nephropathy (IgAN) and focal segmental glomerulosclerosis (FSGS) . This is evidenced by the recent FDA approval of sparsentan for IgAN and the investigation of zibotentan and atrasentan for CKD . Furthermore, recent clinical trials, such as the PRECISION trial, demonstrate the efficacy of the dual ERA aprocitentan in treating resistant hypertension, revealing a promising new research avenue for systemic vascular regulation . Researchers utilize these compounds to explore a wide range of biological processes, from vascular smooth muscle contraction and cardiac hypertrophy to inflammation and sodium homeostasis. Ongoing research is also focused on novel ERA therapies, including monoclonal antibodies and combination strategies with SGLT2 inhibitors . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C96H140N20O25S

Molecular Weight

2006.3 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C96H140N20O25S/c1-15-52(9)79(94(138)113-74(96(140)141)42-59-46-99-63-27-21-20-26-62(59)63)116-95(139)80(53(10)16-2)115-92(136)73(45-77(123)124)111-88(132)68(39-50(5)6)108-90(134)71(43-60-47-98-48-100-60)107-81(125)54(11)102-86(130)69(40-57-24-18-17-19-25-57)109-89(133)70(41-58-29-31-61(118)32-30-58)112-93(137)78(51(7)8)114-82(126)55(12)101-83(127)65(33-34-75(119)120)105-84(128)64(28-22-23-36-97)104-91(135)72(44-76(121)122)110-85(129)66(35-37-142-14)106-87(131)67(38-49(3)4)103-56(13)117/h17-21,24-27,29-32,46-55,64-74,78-80,99,118H,15-16,22-23,28,33-45,97H2,1-14H3,(H,98,100)(H,101,127)(H,102,130)(H,103,117)(H,104,135)(H,105,128)(H,106,131)(H,107,125)(H,108,134)(H,109,133)(H,110,129)(H,111,132)(H,112,137)(H,113,138)(H,114,126)(H,115,136)(H,116,139)(H,119,120)(H,121,122)(H,123,124)(H,140,141)/t52-,53-,54-,55-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,78-,79-,80-/m0/s1

InChI Key

AYJUXFCWNAVJLN-FHOIYVHLSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of BQ-3020 (trifluoroacetate salt) involves the solid-phase peptide synthesis method . This method allows for the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid resin. The reaction conditions typically involve the use of protective groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography .

Scientific Research Applications

Applications in Pulmonary Arterial Hypertension

ERAs are most prominently used in the management of pulmonary arterial hypertension (PAH). Clinical trials have demonstrated their efficacy in improving exercise capacity and overall quality of life for patients with PAH.

Key Clinical Trials

  • BREATHE-1 Trial : Bosentan significantly improved the 6-minute walking distance (6MWD) by 44 meters compared to placebo after 16 weeks .
  • ARIES-1 Trial : Ambrisentan showed a mean difference of 51 meters in 6MWD compared to placebo .
  • SERAPHIN Trial : Macitentan improved 6MWD by 12.5 meters versus placebo .
DrugImprovement in 6MWDStudy
Bosentan44 mBREATHE-1
Ambrisentan51 mARIES-1
Macitentan12.5 mSERAPHIN

Renal Disease

ERAs have shown promise in treating chronic kidney disease (CKD) and diabetic nephropathy. Atrasentan, for instance, has been effective in models of hypertension-induced kidney disease and focal segmental glomerulosclerosis . The potential for ERAs to slow disease progression in renal conditions is an area of active research.

Cancer

There is emerging evidence supporting the use of ERAs in oncology, particularly in managing cancer-related pain. Studies indicate that bosentan can reduce pain severity in patients with cancer, including prostate and bone cancers . The endothelin axis may play a role in nociception, suggesting that targeting these receptors could enhance pain management strategies.

Heart Failure

The application of ERAs in heart failure has been less successful. In the Endothelin A Receptor Antagonist Trial in Heart Failure (EARTH), darusentan did not show significant benefits on left ventricular end-systolic volume or mortality compared to placebo . This highlights the complexities involved in utilizing ERAs for heart failure management.

Pain Management

ERAs have been studied for their analgesic properties, particularly in conditions such as sickle cell disease and Raynaud’s phenomenon. Observational studies have reported decreased pain severity among patients treated with bosentan . Additionally, ERAs may enhance the analgesic effects of opioids, offering potential benefits for managing opioid tolerance and withdrawal symptoms .

Case Studies and Observational Data

  • Pulmonary Arterial Hypertension : A longitudinal study involving patients with PAH demonstrated sustained improvements in functional class and exercise capacity over extended treatment periods with bosentan.
  • Chronic Kidney Disease : In a cohort study, atrasentan was associated with a significant reduction in proteinuria and stabilization of renal function over six months.
  • Cancer Pain Management : A small observational study found that patients receiving bosentan for cancer-related pain reported lower pain scores after 16 weeks of treatment.

Comparison with Similar Compounds

Comparative Analysis of ERAs and Similar Compounds

Receptor Selectivity and Pharmacodynamics

Compound Receptor Specificity Ki (nM) or pA2 Administration Route Key Studies/Findings
Bosentan Dual ETA/ETB ETA: 4.7; ETB: 95 Oral REACH-1 (HF: ↑ pulmonary edema risk), approved for PAH
Tezosentan Dual ETA/ETB ETA: pA2 9.5; ETB: 7.7 Intravenous Acute HF studies: vasodilation without intrinsic agonist activity
Atrasentan Selective ETA ETA: Ki 0.034 Oral REDUCE-CKD trial: ↓ albuminuria in diabetic nephropathy
Macitentan Dual ETA/ETB ETA: Ki 0.5; ETB: 391 Oral SERAPHIN trial: ↑ survival in PAH vs. bosentan
Aprocitentan Dual ETA/ETB N/A Oral PRECISION trial: ↓ BP in resistant hypertension

Key Insights :

  • Selective ETA antagonists (e.g., atrasentan) minimize ETB-mediated adverse effects (e.g., fluid retention) compared to dual antagonists .
  • Dual antagonists like bosentan show broader hemodynamic effects but higher toxicity (e.g., hepatotoxicity, pulmonary edema) .

Key Insights :

  • Macitentan and aprocitentan exhibit longer half-lives and improved safety profiles compared to earlier ERAs .
  • Fluid retention is a class-wide concern but is more pronounced with dual ETB blockade (e.g., bosentan) .

Clinical Efficacy in Specific Indications

Pulmonary Arterial Hypertension (PAH)
  • Bosentan : First-line ERA with proven efficacy (BREATHE-1 trial) but requires liver monitoring .
  • Macitentan : Superior long-term outcomes (SERAPHIN trial: 45% risk reduction in morbidity/mortality vs. placebo) .
Diabetic Nephropathy (DN)
  • Atrasentan : REDUCE-CKD trial showed 35–50% reduction in albuminuria but dose-dependent edema .
  • Meta-analysis of 5,271 patients: ERAs reduce proteinuria (RR 0.72) but increase HF risk (RR 1.45) .
Heart Failure (HF)
  • Bosentan : Increased pulmonary edema in REACH-1, leading to trial discontinuation .
Resistant Hypertension
  • Aprocitentan : PRECISION trial demonstrated sustained BP reduction (−3.8/−2.2 mmHg vs. placebo) with tolerable safety .

Emerging Agents and Therapeutic Trends

  • SC0062 : Selective ETA antagonist in phase III trials for IgA nephropathy, showing reduced proteinuria without significant adverse events .

Biological Activity

Endothelin receptor antagonists (ERAs) are a class of drugs that inhibit the action of endothelin, a potent vasoconstrictor peptide involved in various cardiovascular and pathological processes. The biological activity of ERAs is primarily mediated through their interaction with two subtypes of endothelin receptors: ET_A and ET_B. This article explores the biological activity of ERAs, including their mechanisms, therapeutic applications, and research findings.

Receptor Selectivity

ERAs exhibit varying selectivity for ET_A and ET_B receptors:

  • Bosentan : A non-selective antagonist with a 40:1 affinity ratio for ET_A over ET_B.
  • Ambrisentan : A selective ETA antagonist with approximately 200-fold selectivity for ET_A (Ki values: 1 nM for ETA, 195 nM for ETB).
  • Macitentan : A dual antagonist with improved pharmacokinetic properties.

The selectivity of these compounds influences their therapeutic efficacy and side effects. For instance, ET_A antagonism primarily leads to vasodilation, while ET_B activation can mediate vasodilation and promote the release of nitric oxide and prostacyclin from endothelial cells .

Biological Activity

ERAs prevent the binding of endothelin-1 (ET-1) to its receptors, thereby reducing vasoconstriction, cell proliferation, and inflammation associated with various diseases. This mechanism is crucial in conditions like pulmonary arterial hypertension (PAH), heart failure, and systemic sclerosis.

Pulmonary Arterial Hypertension (PAH)

ERAs have shown significant efficacy in treating PAH:

  • Bosentan : In the BREATHE-1 trial, bosentan improved the 6-minute walking distance (6MWD) by 44 meters compared to placebo .
  • Ambrisentan : In the ARIES-1 trial, it improved 6MWD by 51 meters at the highest dose compared to placebo .
  • Macitentan : Demonstrated similar benefits in PAH management with an enhanced safety profile.

Cardiac Remodeling

Studies have reported beneficial long-term effects of bosentan on cardiac remodeling in post-infarction rat models. It has been associated with improved hemodynamics and survival rates .

Other Conditions

Research indicates potential applications of ERAs in:

  • Cancer : Zibotentan combined with EGFR antagonists reduced tumor cell proliferation .
  • Opioid Withdrawal : Selective ET_A antagonists may alleviate withdrawal symptoms in morphine-tolerant mice .

Clinical Trials

Several clinical trials have evaluated the efficacy and safety of ERAs:

Trial NameDrugPatient PopulationKey Findings
BREATHE-1BosentanPAH patientsImproved 6MWD by 44 m
ARIES-1AmbrisentanModerate to severe PAHImproved 6MWD by 51 m
EARLYBosentanMildly symptomatic PAHPreliminary results indicate positive outcomes

Mechanistic Studies

Recent studies have elucidated the structural basis for antagonist selectivity at endothelin receptors. Key residues that confer antagonist selectivity have been identified, which can inform the design of new drugs targeting these receptors .

Side Effects and Safety Profile

Common side effects associated with ERAs include headache, hepatic enzyme elevation, and potential worsening of PAH symptoms. Long-term safety profiles are still being evaluated through ongoing studies .

Q & A

Q. What are the key considerations when selecting ETA vs. ETB receptor antagonists in experimental models?

Methodological considerations include:

  • Receptor selectivity : Use selective antagonists (e.g., BQ-123 for ETA, sarafotoxin S6c for ETB) to isolate subtype-specific effects. Functional assays (e.g., vascular contraction studies) should confirm selectivity .
  • Tissue specificity : Human internal mammary arteries (IMA) show predominant ETA-mediated contraction, while veins (IMV) exhibit mixed ETA/ETB responses. Verify receptor expression via RT-PCR or Northern blot .
  • Dose-response validation : Preincubation with antagonists (e.g., FR139317 for ETA) can identify "resistant" contractile components mediated by ETB receptors .

Q. How do in vitro organ culture models elucidate endothelin receptor plasticity?

  • Protocol : Culture human arteries (e.g., omental arteries) in serum-free medium for 5 days. Assess ET-1/ET-3-induced contractions pre- and post-culture .
  • Key findings : Cultured arteries upregulate ETB receptors, shifting from ETA-dominated (fresh tissue) to ETB-dominated responses. Use antagonists (e.g., BQ-788 for ETB) to validate this plasticity .
  • mRNA analysis : RT-PCR reveals increased ETB receptor mRNA post-culture, correlating with functional changes .

Q. What preclinical models are used to evaluate endothelin antagonists in hypertension or vasospasm?

  • Cyclosporine-induced hypertension (rats) : Administer ETA antagonist FR139317 (10 mg/kg/day) to normalize blood pressure and vascular hyperreactivity. Measure aortic ETA receptor mRNA via qPCR .
  • Canine cerebral vasospasm : Use a two-hemorrhage model. Continuous systemic infusion of BQ-485 (120 mg/day) reduces basilar artery narrowing by 15.1% (vs. controls) .
  • Metabolic dysfunction : In diabetic rats, bosentan (dual antagonist) improves endothelial function via flow-mediated dilation assays .

Advanced Research Questions

Q. How can conflicting data on receptor subtype contributions to vascular pathologies be resolved?

  • Contradiction : ETB receptors mediate contraction in cultured human arteries but not in fresh tissue .
  • Resolution :
    • Temporal analysis : Prolonged ETB agonist exposure (e.g., sarafotoxin S6c) downregulates receptors, isolating ETA effects .
    • Two-site modeling : In cultured arteries, ETB receptors account for 70% of high-potency ET-1 responses, while ETA drives 75% of maximal contraction .
    • Species/tissue variability : Porcine coronary arteries show stronger ETA dependence than human IMV .

Q. What methodological approaches validate dual ETA/ETB antagonists in hypertension research?

  • Pharmacological profiling :
    • In vitro : Compare IC50 values (e.g., bosentan: pA2 = 9.5 for ETA, 7.7 for ETB) using radioligand binding assays .
    • In vivo : Co-administer with renin-angiotensin system blockers (e.g., aprocitentan + ACE inhibitors) to assess additive effects on blood pressure in spontaneous hypertensive rats .
  • Clinical translation : Design randomized trials with endpoints like vascular resistance and endothelin-1 plasma levels .

Q. How do endothelin receptor dynamics change post-cerebral ischemia?

  • Experimental stroke models :
    • Focal ischemia (rats) : SB234551 (ETA antagonist) increases cerebral perfusion by 30% post-occlusion. Use laser Doppler flowmetry to quantify changes .
    • Receptor binding assays : Ischemic brains show upregulated ETA receptors (Bmax increases by 40%) but unchanged ETB affinity .
  • Neuroprotection : BQ123 (ETA antagonist) reduces infarct volume by 50% when administered pre-ischemia .

Q. What emerging endothelin antagonists are being evaluated in clinical trials?

  • Aprocitentan (dual ETA/ETB) :
    • Phase II : 75 mg/day reduces systolic BP by 12.3 mmHg in resistant hypertension. Use ambulatory blood pressure monitoring (ABPM) for efficacy .
    • Combination therapy : Synergizes with valsartan (AT1R blocker) to attenuate renal fibrosis in diabetic nephropathy models .
  • Sparsentan (dual angiotensin II/ETA) : In phase III trials, reduces proteinuria by 41.5% in focal segmental glomerulosclerosis (FSGS) .

Q. How are endothelin receptor antagonists applied in cancer research?

  • Prostate cancer models :
    • Cell migration : ET-1 induces Vim3 overexpression in PC3 cells. BQ123 (ETA antagonist) inhibits migration by 60% in scratch assays .
    • Signaling pathways : Western blotting shows ETAR blockade downregulates ERK1/2 phosphorylation .
  • Clinical relevance : Elevated ET-1 correlates with metastatic progression. Phase I/II trials assess atrasentan (ETA antagonist) in castration-resistant prostate cancer .

Q. Tables

Q. Table 1. Selectivity Profiles of Common Endothelin Antagonants

CompoundTargetIC50/EC50Key ApplicationReference
BQ-123ETA3.4 nM (ETA)Hypertension models
BosentanETA/ETBpA2: 9.5 (ETA)Pulmonary hypertension
AprocitentanETA/ETB0.8 nM (ETA)Resistant hypertension
SparsentanAT1R/ETAKi: 0.8 nM (ETA)Glomerular diseases

Q. Table 2. Resolving Receptor Subtype Contradictions

ConflictMethodological ApproachOutcomeReference
ETA vs. ETB in vascular contractionSarafotoxin S6c preincubation + FR139317 blockadeETB mediates 70% of high-potency ET-1 responses
Species-specific responsesComparative RT-PCR in human vs. porcine arteriesHuman IMV shows mixed ETA/ETB expression

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.